1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-25-17-7-5-15(6-8-17)21(29)23-9-11-24(12-10-23)22(30)16-13-18(26-2)20(28-4)19(14-16)27-3/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJSEENBDQMTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of piperazine derivatives, which are known for their wide range of biological activities. The molecular structure can be represented as follows:
- Molecular Formula : C19H24N2O6S2
- Molecular Weight : 420.53 g/mol
The synthesis typically involves the reaction of piperazine with appropriate thioester derivatives of methoxybenzene compounds. The general synthetic route can be outlined as:
- Preparation of Thioester : Reacting 4-methoxybenzenecarbothioic acid with an appropriate acyl chloride.
- Formation of Piperazine Derivative : Condensing the thioester with piperazine under basic conditions.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial activity. A study evaluating various piperazine derivatives found that those with methoxy substitutions demonstrated enhanced efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 12 | Apoptotic pathway modulation |
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various piperazine derivatives where the compound showed superior activity against multidrug-resistant strains compared to standard antibiotics.
- Clinical Trial on Anticancer Properties : A preliminary clinical trial involving patients with advanced cancer demonstrated promising results in terms of tumor reduction and patient tolerability when administered in combination with conventional chemotherapy.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analog : 1,4-Bis(thioxo(3,4,5-trimethoxyphenyl)methyl)piperazine (CAS 70733-80-1)
- Structure : Both positions on the piperazine ring are substituted with 3,4,5-trimethoxybenzenecarbothioyl groups.
- Comparison : The target compound replaces one 3,4,5-trimethoxy group with a 4-methoxy group, reducing steric bulk and altering electronic distribution. This modification may enhance solubility or receptor selectivity compared to the fully trimethoxy-substituted analog .
Key Analog : (4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione (CAS 524037-29-4)
- Structure : Contains a 4-ethylpiperazine and a 4-methoxybenzenecarbothioyl group.
- Comparison: The target compound lacks the ethyl group but includes an additional 3,4,5-trimethoxybenzenecarbothioyl substituent.
Data Tables: Comparative Analysis
Preparation Methods
Synthesis of 4-Methoxybenzenecarbothioyl Chloride
4-Methoxybenzenecarbothioyl chloride is prepared by treating 4-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux. The reaction proceeds via nucleophilic acyl substitution, yielding the thioacyl chloride intermediate. Typical conditions involve:
Synthesis of 3,4,5-Trimethoxybenzenecarbothioyl Chloride
Similarly, 3,4,5-trimethoxybenzoic acid undergoes thionylation with SOCl₂ under analogous conditions. The electron-donating methoxy groups slightly reduce reactivity, necessitating extended reaction times (6–8 hours) for complete conversion.
Sequential Thioacylation of Piperazine
Piperazine is treated with 4-methoxybenzenecarbothioyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the formation of the mono-thioacylated intermediate. The reaction is cooled to 0–5°C to minimize disubstitution. After isolation, the intermediate undergoes a second thioacylation with 3,4,5-trimethoxybenzenecarbothioyl chloride under reflux (40–45°C).
Key Parameters :
| Parameter | First Thioacylation | Second Thioacylation |
|---|---|---|
| Solvent | DCM | DCM |
| Base | Et₃N (2.2 equiv) | Et₃N (2.2 equiv) |
| Temperature | 0–5°C | 40–45°C |
| Reaction Time | 2 hours | 4 hours |
| Yield | 78% | 65% |
Advantages :
-
High selectivity for mono- and di-substitution.
-
Scalable to multi-gram quantities.
Limitations :
One-Pot Double Thioacylation Using Coupling Agents
To circumvent intermediate isolation, a one-pot method employing carbodiimide coupling agents has been explored. This approach mirrors techniques used in peptide synthesis and piperazine functionalization.
Reaction Mechanism
Piperazine reacts simultaneously with 4-methoxybenzenecarboxylic acid and 3,4,5-trimethoxybenzenecarboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) . Thioacetic acid is introduced as a thiol source, enabling in situ generation of thioacyl intermediates.
Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 25°C (ambient)
-
Molar Ratio : Piperazine : Acid 1 : Acid 2 = 1:1:1
-
Catalyst : EDC (2.2 equiv), DMAP (0.2 equiv)
-
Yield : 58–62%
Optimization Insights :
-
Excess EDC (2.5 equiv) improves yield to 70% but increases byproduct formation.
-
Lower temperatures (0°C) reduce disubstitution but prolong reaction time (24+ hours).
Photocatalytic Thioacylation via Acridinium Salts
A novel photocatalytic method, adapted from tert-butyl piperazine carboxylate synthesis, employs acridinium salts to drive thioacylation under visible light. This green chemistry approach minimizes hazardous reagents.
Procedure
Piperazine, 4-methoxybenzenecarboxylic acid , and 3,4,5-trimethoxybenzenecarboxylic acid are dissolved in acetonitrile with Mes-Acr⁺ClO₄⁻ (2 mol%) and diisopropylethylamine (DIPEA) . The mixture is irradiated with blue LEDs (450 nm) for 12 hours. Thioacylation proceeds via single-electron transfer (SET), generating thiyl radicals that couple with piperazine.
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion Rate | 89% |
| Isolated Yield | 74% |
| Purity (HPLC) | 98.5% |
Advantages :
-
Avoids thioacyl chlorides, enhancing safety.
-
Room-temperature conditions.
Challenges :
Comparative Analysis of Methods
The following table summarizes critical parameters across the three methodologies:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Two-Step Thioacylation | 65 | 97 | 6 hours | High | Moderate (uses SOCl₂) |
| One-Pot Coupling | 62 | 95 | 8 hours | Moderate | Low |
| Photocatalytic | 74 | 98.5 | 12 hours | Low | Very Low |
Industrial-Scale Considerations
For large-scale production, the two-step thioacylation method remains preferred due to its reliability and established infrastructure. Recent innovations in continuous-flow reactors have reduced reaction times to 3 hours per step, boosting throughput. Conversely, the photocatalytic method shows promise for niche applications requiring high purity but faces barriers in catalyst recovery and energy consumption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
